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Compound of Interest

Compound Name: (1H-indazol-3-yl)methanol

Cat. No.: B1299801

Technical Guide: (1H-indazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1H-indazol-3-yl)methanol, a
heterocyclic compound of significant interest in medicinal chemistry. This document details its
physicochemical properties, provides a detailed synthetic protocol, and outlines experimental
procedures for evaluating its potential biological activities, particularly as a kinase inhibitor and
an anti-inflammatory agent.

Core Molecular Data

(1H-indazol-3-yl)methanol is a derivative of indazole, a bicyclic aromatic heterocycle. Its
structure is characterized by a methanol group substituted at the 3-position of the 1H-indazole

core.
Property Value Source
Molecular Formula CsHsN20 [1]
Molecular Weight 148.16 g/mol [1]
IUPAC Name (1H-indazol-3-yl)methanol
CAS Number 64132-13-4
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Synthesis of (1H-indazol-3-yl)methanol

The synthesis of (1H-indazol-3-yl)methanol can be achieved through a two-step process
starting from 1H-indazole-3-carboxylic acid. The first step involves the esterification of the
carboxylic acid, followed by the reduction of the resulting ester to the corresponding primary
alcohol.

Experimental Protocol:
Step 1: Synthesis of Ethyl 1H-indazole-3-carboxylate

This procedure is adapted from the synthesis of 1H-indazole-3-carboxylic acid derivatives.[2]

Reaction Setup: In a round-bottom flask, dissolve 1H-indazole-3-carboxylic acid (1
equivalent) in ethanol.

o Acid Catalysis: Add a catalytic amount of concentrated sulfuric acid to the solution.

o Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction
progress by thin-layer chromatography (TLC).

o Work-up: After completion, cool the mixture to room temperature and remove the ethanol
under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium
bicarbonate.

o Extraction: Extract the aqueous layer with ethyl acetate.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, filter, and concentrate under reduced pressure to yield ethyl 1H-indazole-3-
carboxylate.

Step 2: Reduction of Ethyl 1H-indazole-3-carboxylate to (1H-indazol-3-yl)methanol

This step utilizes a standard lithium aluminum hydride (LAH) reduction of an ester to a primary
alcohol.[3][4][51[6][7]

e Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium
aluminum hydride (LiAlH4) (excess, typically 2-3 equivalents) in anhydrous tetrahydrofuran
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(THF) in a round-bottom flask equipped with a reflux condenser.

o Addition of Ester: Cool the LAH suspension to 0 °C in an ice bath. Dissolve ethyl 1H-
indazole-3-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LAH
suspension with stirring.

o Reaction: After the addition is complete, allow the reaction mixture to warm to room
temperature and then heat to reflux until the reaction is complete (monitored by TLC).

e Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the
slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide,
and then again by water.

« Filtration and Extraction: Filter the resulting aluminum salts and wash them thoroughly with
THF or ethyl acetate. Combine the filtrate and the washings.

 Purification: Dry the combined organic solution over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure to yield crude (1H-indazol-3-yl)methanol. The product
can be further purified by column chromatography on silica gel.

Biological Activity and Experimental Evaluation

The indazole scaffold is a "privileged structure” in medicinal chemistry, with many derivatives
exhibiting potent biological activities, including kinase inhibition and anti-inflammatory effects.
[8][9][10][11][12] (1H-indazol-3-yl)methanol, as a member of this class, is a candidate for
evaluation in these areas.

In Vitro Kinase Inhibitor Screening

A common method to screen for kinase inhibitors is to measure the amount of ADP produced in
a kinase reaction. The following is a generalized protocol for a luminescence-based kinase
assay.[13][14][15]

Experimental Protocol:
o Reagent Preparation:

o Prepare a stock solution of (1H-indazol-3-yl)methanol in dimethyl sulfoxide (DMSO).

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1299801?utm_src=pdf-body
https://www.mdpi.com/1420-3049/23/11/2783
https://www.derpharmachemica.com/pharma-chemica/synthesis-and-biological-evaluation-of-some-new-indazole3carboxamide-derivatives.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12421766/
https://pubmed.ncbi.nlm.nih.gov/37240028/
https://pdfs.semanticscholar.org/106c/20ba02a4d6f8092cb88515f0a87af74b5a0d.pdf
https://www.benchchem.com/product/b1299801?utm_src=pdf-body
https://www.benchchem.com/pdf/In_Depth_Technical_Guide_to_In_Vitro_Kinase_Assays_for_RET_Inhibitors_A_Focus_on_Pralsetinib.pdf
https://www.bmglabtech.com/en/blog/kinase-assays/
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/790/326/mak441pis-mk.pdf
https://www.benchchem.com/product/b1299801?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1299801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Prepare serial dilutions of the test compound in kinase buffer.

o Prepare a solution of the target kinase in kinase buffer.

o Prepare a solution of the kinase substrate and ATP in kinase buffer.

¢ Kinase Reaction:

[¢]

In the wells of a microplate, add the kinase solution.

[e]

Add the serially diluted (1H-indazol-3-yl)methanol or DMSO (for control).

[e]

Incubate at room temperature to allow for inhibitor binding.

o

Initiate the kinase reaction by adding the substrate/ATP mixture.

[¢]

Incubate at room temperature for a defined period (e.g., 60 minutes).
e ADP Detection:

o Stop the kinase reaction and deplete the remaining ATP using a reagent like ADP-Glo™
Reagent.

o Add a detection reagent that converts ADP to ATP and uses the newly synthesized ATP in
a luciferase-based reaction to generate a luminescent signal.

o Data Analysis:

o Measure the luminescence using a plate reader. The signal is proportional to the amount
of ADP produced and, therefore, to the kinase activity.

o Calculate the percentage of inhibition for each concentration of the test compound relative
to the DMSO control.

o Determine the ICso value by plotting the percent inhibition against the logarithm of the
inhibitor concentration and fitting the data to a dose-response curve.

Anti-Inflammatory Activity Assay: Nitric Oxide Inhibition
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The anti-inflammatory potential of (1H-indazol-3-yl)methanol can be assessed by its ability to
inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage
cells, such as the RAW 264.7 cell line.[16][17][18][19][20]

Experimental Protocol:

e Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM)
supplemented with fetal bovine serum (FBS) and antibiotics.

o Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere
overnight.

e Treatment:
o Prepare various concentrations of (1H-indazol-3-yl)methanol in a serum-free medium.
o Pre-treat the cells with the different concentrations of the test compound for 1-2 hours.

o Stimulation: Stimulate the cells with LPS (e.g., 1 ug/mL) for 24 hours to induce an
inflammatory response and NO production.

 Nitrite Measurement (Griess Assay):
o Collect the cell culture supernatant.
o Mix the supernatant with an equal volume of Griess reagent.
o Incubate at room temperature for 10-15 minutes to allow for color development.
o Data Analysis:
o Measure the absorbance at approximately 540 nm using a microplate reader.
o Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve.

o Determine the inhibitory effect of (1H-indazol-3-yl)methanol on NO production.

Visualized Workflows and Pathways
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Caption: Synthetic pathway for (1H-indazol-3-yl)methanol.
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Caption: Workflow for in vitro kinase inhibitor screening.

Representative Kinase Signaling Pathway

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1299801?utm_src=pdf-body
https://www.benchchem.com/product/b1299801?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1299801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Cell Membrane

(Growth Factor ReceptoD

Activates

Cytoplasm

Phosphorylates

Phosphorylates

(Substrate Proteir)
Ghosphorylated Substrate)

Leads to

Click to download full resolution via product page

Caption: Inhibition of a generic kinase signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1299801#1h-indazol-3-yl-methanol-molecular-
weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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